1-Methoxyadamantane
Overview
Description
1-Methoxyadamantane is an organic compound with the molecular formula C₁₁H₁₈O . It belongs to the adamantane family, which is characterized by a tricyclic cage structure. This compound is known for its unique structural properties and has been studied for various applications in scientific research and industry .
Preparation Methods
1-Methoxyadamantane can be synthesized through several methods. One common synthetic route involves the reaction of adamantane with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, leading to the formation of this compound. Industrial production methods may involve similar processes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Methoxyadamantane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different derivatives, often using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or acids, while substitution can produce a variety of functionalized adamantane derivatives.
Scientific Research Applications
1-Methoxyadamantane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential as a pharmacological agent, particularly in the development of antiviral and anticancer drugs.
Medicine: It has been investigated for its potential therapeutic effects, including its role as a neuroprotective agent.
Mechanism of Action
The mechanism of action of 1-Methoxyadamantane varies depending on its application. In pharmacological contexts, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, its antiviral activity could be attributed to the inhibition of viral replication pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-Methoxyadamantane can be compared with other adamantane derivatives, such as:
Adamantane: The parent compound, which lacks the methoxy group.
1-Hydroxyadamantane: Similar structure but with a hydroxyl group instead of a methoxy group.
1-Aminoadamantane: Contains an amino group, making it useful in different chemical and biological applications.
The uniqueness of this compound lies in its methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-methoxyadamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBPHZFRABGLFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.